molecular formula C12H14O3 B1267160 Ethyl 3-(4-methylphenyl)-3-oxopropanoate CAS No. 27835-00-3

Ethyl 3-(4-methylphenyl)-3-oxopropanoate

Cat. No. B1267160
CAS RN: 27835-00-3
M. Wt: 206.24 g/mol
InChI Key: GEQMJBPKCOZHMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of ethyl 3-(4-methylphenyl)-3-oxopropanoate and related compounds involves several key reactions. Techniques include the reaction of ethyl cyanoacetate with carbon disulfide and ethyl 4-chloroacetoacetate, demonstrating a regioselective approach favoring the ester group (Larionova et al., 2013). Furthermore, the preparation of similar compounds through the alkylation of aryl 3-oxopropanedithioate with α-haloketones under various conditions yielded substituted aryl[2-(methylsulfanyl)-4-phenyl-3-thienyl]methanones, indicating a versatile approach to modifying the ethyl 3-(4-methylphenyl)-3-oxopropanoate framework (Samuel et al., 2008).

Molecular Structure Analysis

The molecular structure of ethyl 3-(4-methylphenyl)-3-oxopropanoate and its analogs has been elucidated using spectroscopic and diffractometric techniques, highlighting the presence of polymorphism in certain derivatives. These techniques reveal minor but distinct differences in their crystal structures, providing insights into their solid-state chemistry (Vogt et al., 2013). Additionally, the structure of related compounds determined by X-ray diffraction emphasizes the role of noncovalent interactions in stabilizing their molecular conformation (Matos et al., 2016).

Scientific Research Applications

Potential for Antifungal and Antibacterial Activity

  • Ethyl 3-(4-methylphenyl)-3-oxopropanoate has been explored in the synthesis of compounds with potential antifungal and antibacterial properties. Studies demonstrated marginal activity in screenings for these applications (Ahluwalia, Dutta, & Sharma, 1986).

Enantioselective Reduction by Fungi

  • This compound has been reduced enantioselectively to its corresponding (S)-alcohols by the fungus Rhizopus arrhizus and other Rhizopus species, showing potential in biocatalysis (Salvi & Chattopadhyay, 2006).

Acetylcholinesterase Inhibition and Bioanalytical Method Development

  • It shows potent acetylcholinesterase inhibition properties. A bioanalytical method has been developed for its quantitative measurement, which is crucial for drug development (Nemani, Shard, & Sengupta, 2018).

Application in Organic Synthesis

  • Ethyl 3-(4-methylphenyl)-3-oxopropanoate is used in the synthesis of various organic compounds, such as substituted ethyl 3-(3-hydroxy-2-thienyl)-3-oxopropanoates and other complex molecules, indicating its versatility in organic synthesis (Larionova et al., 2013).

Anticancer Potential

  • Derivatives of this compound have shown significant activity against certain cancer cell lines, suggesting its potential use in cancer research and treatment (Abdel‐Aziz et al., 2013).

Catalysis and Chemical Synthesis

  • It has been used in the development of catalysts and in facilitating chemical reactions, contributing to advancements in the field of catalysis and synthetic chemistry (Zhang et al., 2018).

Role in Pharmaceutical Research

  • Its derivatives have been investigated for their polymorphic forms, which is vital for understanding the physical and chemical properties of pharmaceutical compounds (Vogt et al., 2013).

Safety And Hazards

This involves understanding the safety measures that need to be taken while handling the compound and the possible hazards it could pose to health and the environment.


Future Directions

This involves predicting the potential applications of the compound based on its properties and behavior.


properties

IUPAC Name

ethyl 3-(4-methylphenyl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-3-15-12(14)8-11(13)10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEQMJBPKCOZHMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20303484
Record name Ethyl 3-(4-methylphenyl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20303484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(4-methylphenyl)-3-oxopropanoate

CAS RN

27835-00-3
Record name 27835-00-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158544
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 3-(4-methylphenyl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20303484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 27835-00-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Under nitrogen atmosphere, 30 mL of THF was added to 6.09 g (10 mmol, 1.0 equivlanet) of (BrZnCH2COOEt.THF)2. Under argon atmosphere, a solution of 1.17 g (10 mmol) of p-tolunitrile in 5 mL of THF was added dropwise while stirring at 0˜5° C. The mixture was stirred 20˜25° C. for 46 hours. 15 mL of 10% hydrochloric acid was added dropwise at 20° C. or lower, and the mixture was stirred at 20˜25° C. for 1 hour, followed by dilution with 50 mL of ethyl acetate. Then, the layers were separated. The organic layer was washed successively with 15 mL of 1N hydrochloric acid, 20 mL of an aqueous saturated sodium chloride solution, 20 mL (×2) of an aqueous saturated sodium bicarbonate solution and 20 mL of an aqueous saturated sodium chloride solution. After washing, the organic layer was dried with anhydrous magnesium sulfate. Concentration under reduced pressure afforded 1.88 g of the desired product (yield 91%).
Quantity
1.17 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Four
Yield
91%

Synthesis routes and methods II

Procedure details

Ethyl acetoacetate (51.25 g, 390 mmol) was added dropwise to the stirred suspension of anhydrous magnesium chloride (37.54 g, 390 mmol) in dried dichloromethane (200 ml) over a period of 1 hour under argon atmosphere at 0° C. followed by pyridine (62.5 g, 788 mmol). After 15 minutes, 4-chlorobenzoylchloride (68.95 g, 394 mmol) was added dropwise and stirring was continued for 15 minutes at 0° C. and further stirred for 1.5 hours at 30° C. The resulting reaction mixture was neutralized with hydrochloric acid (6N, 235 ml) at 0-5° C., filtered and washed with water. The filtrate was extracted with diethylether (3×100 ml). The ether extract was washed with water, dried over anhydrous sodium sulphate and concentrated to dryness in vacuum. The obtained oil was taken in ammonium chloride (21 g in 200 ml water) solution containing ammonia (2 ml) and stirred at 30° C. for 20 minutes. The resulting solution was extracted with ethyl acetate (3×200 ml). Ethyl acetate extract was dried over anhydrous sodium sulphate, concentrated to yield the crude product, which was purified by column chromatography to yield the title compound as viscous oil (43 g, 48.2%). 1H-NMR (DMSO-d6): δ 1.15-1.18 (t, 3H), 4.08-4.13 (q, 2H), 4.20 (s, 2H), 7.61-7.64 (d, 2H), 7.94-7.97 (d, 2H). MS m/z: 227.1 (M+).
Quantity
51.25 g
Type
reactant
Reaction Step One
Quantity
37.54 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
62.5 g
Type
reactant
Reaction Step Two
Quantity
68.95 g
Type
reactant
Reaction Step Three
Quantity
235 mL
Type
reactant
Reaction Step Four
Yield
48.2%

Synthesis routes and methods III

Procedure details

Sodium hydroxide solution (33%, 32.5 ml) was added to ethyl acetoacetate (97.5 g, 750 mmol) in a mixture of water (250 ml) and toluene (12 ml) at 0-5° C. under stirring (pH 11). After 30 minutes 4-methylbenzoylchloride (127.46 g, 825 mmol) and sodium hydroxide solution (33%, 135 ml) was added simultaneously over a period two hours. The reaction mixture was stirred for 15 minutes at 0° C. and for 1 hour at 35° C. Aqueous layer was separated, ammonium chloride (40 g) was added and stirred slowly over night. The reaction mixture was saturated with sodium chloride and extracted with ethyl acetate. The ethyl acetate extract was washed with water, dried over anhydrous sodium sulphate and concentrated to dryness in vacuum. The crude product thus obtained was purified by column chromatography to yield the title compound as viscous oil (54 g, 35%). MS m/z: 207.1 (M+).
Quantity
32.5 mL
Type
reactant
Reaction Step One
Quantity
97.5 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
127.46 g
Type
reactant
Reaction Step Two
Quantity
135 mL
Type
reactant
Reaction Step Two
Yield
35%

Synthesis routes and methods IV

Procedure details

Lithium bis(trimethylsilyl)amide (20% in tetrahydrofuran, 203.6 ml, 217 mmol) was added dropwise to a stirred solution of 4-methylthioacetophenone (20.2 g, 121 mmol) in dried tetrahydrofuran (300 ml) at −20° C. and stirring was continued for 1 hour at −20° C. Ethylchloroformate (19.8 g, 182 mmol) was added dropwise to the stirred reaction mixture at −20° C. and stirring was continued for 3 hours. The reaction was quenched with saturated ammonium chloride solution and extracted with ethylacetate. The organic extract was washed with water, brine, dried over anhydrous sodium sulphate and concentrated to dryness in vacuum. The crude product thus obtained was purified by column chromatography to yield the title compound as viscous oil (16.45 g, 56.8%). 1H-NMR (DMSO-d6): δ 1.15–1.19 (t, 3H), 2.54 (s, 3H), 4.07–4.11 (q, 2H), 4.13 (s, 2H), 7.36–7.39 (d, 2H), 7.85–7.88 (d, 2H). MS m/z: 239 (M+). Preparation 4 Synthesis of 2-amino-6-(4-methylphenyl)-1,3-oxazin-4-one
Quantity
203.6 mL
Type
reactant
Reaction Step One
Quantity
20.2 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
19.8 g
Type
reactant
Reaction Step Two
Yield
56.8%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Ethyl 3-(4-methylphenyl)-3-oxopropanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-(4-methylphenyl)-3-oxopropanoate
Reactant of Route 3
Reactant of Route 3
Ethyl 3-(4-methylphenyl)-3-oxopropanoate
Reactant of Route 4
Reactant of Route 4
Ethyl 3-(4-methylphenyl)-3-oxopropanoate
Reactant of Route 5
Reactant of Route 5
Ethyl 3-(4-methylphenyl)-3-oxopropanoate
Reactant of Route 6
Reactant of Route 6
Ethyl 3-(4-methylphenyl)-3-oxopropanoate

Citations

For This Compound
8
Citations
S Kajikawa, Y Noiri, H Shudo, H Nishino… - Synthesis, 1998 - thieme-connect.com
Acid-catalyzed reaction of ethyl 3, 6, 6-triaryl-3-hydroxy-1, 2-dioxane-4-carboxylates yielded ethyl 2, 5-diarylfuran-3-carboxylates in 18–40% yield. The reaction of methyl 4-hydroxy-2, 3-…
Number of citations: 10 www.thieme-connect.com
AV Galenko, FM Shakirova, EE Galenko… - The Journal of …, 2017 - ACS Publications
An efficient synthesis of methyl nicotinates/6-halonicotinates by the domino isomerization of 4-propargyl/(3-halopropargyl)-5-methoxyisoxazoles under Fe(II)/Au(I) relay catalysis was …
Number of citations: 47 pubs.acs.org
S Kumar, W Namkung, AS Verkman… - Bioorganic & medicinal …, 2012 - Elsevier
Transmembrane protein 16A (TMEM16A) channels are recently discovered membrane proteins that functions as a calcium activated chloride channel (CaCC). CaCCs are major …
Number of citations: 48 www.sciencedirect.com
A Salimbeni, R Canevotti, F Paleari… - Journal of medicinal …, 1994 - ACS Publications
With theaim of explaining the influence of the structural changes on the biphenylic moiety on the activity, a series of JV-[(heterobiaryl) methyl] imidazoles (I), constructed on the model of …
Number of citations: 27 pubs.acs.org
A Ilangovan, P Sakthivel - RSC advances, 2014 - pubs.rsc.org
Intermolecular domino C-acylation/6π-oxaelectrocyclization between β-ketoesters and α,β-unsaturated acid chlorides took place readily in the presence of CaCl2 to afford a variety of …
Number of citations: 6 pubs.rsc.org
DE Kizer - 1999 - search.proquest.com
Part I. The transition metal catalyzed synthesis of N-heterocyclic compounds is of considerable interest owing to the biological activity exhibited by many heterocyclic compounds. A …
Number of citations: 2 search.proquest.com
BS Balaji, BM Chanda - Tetrahedron, 1998 - Elsevier
Simple and high yielding syntheses of several β-keto esters, catalysed by zeolite Hβ are reported. The methods developed include condensation of aldehydes with ethyl diazoacetate …
Number of citations: 108 www.sciencedirect.com
M Amini, A Foroumadi, M Vosooghi… - Asian Journal of …, 2007 - Asian Journal of Chemistry
Number of citations: 6

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.